molecular formula C6H11BrO2 B6180287 rac-(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane CAS No. 2613300-04-0

rac-(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane

Cat. No.: B6180287
CAS No.: 2613300-04-0
M. Wt: 195.1
InChI Key:
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Description

rac-(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane is a chemical compound with a unique structure that includes a bromomethyl group and a dioxane ring

Preparation Methods

The synthesis of rac-(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane typically involves the bromination of a precursor compound. One common method includes the reaction of 2,5-dimethyl-1,4-dioxane with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to introduce the bromomethyl group. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane, and the temperature is carefully controlled to optimize yield and selectivity.

Chemical Reactions Analysis

rac-(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom and form a methyl group.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

rac-(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane involves its reactivity with various biological and chemical targets. The bromomethyl group is particularly reactive, allowing the compound to interact with nucleophiles in biological systems, potentially modifying proteins or nucleic acids. This reactivity can be harnessed in drug development to target specific pathways or enzymes.

Comparison with Similar Compounds

Similar compounds to rac-(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane include other bromomethyl-substituted dioxanes and related heterocycles. These compounds share similar reactivity patterns but may differ in their specific applications and effectiveness. The unique structure of this compound, particularly the presence of both a bromomethyl group and a dioxane ring, distinguishes it from other similar compounds and provides unique opportunities for its use in synthesis and research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-1,4-dioxane", "Bromine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of 2-methyl-1,4-dioxane with bromine in the presence of sodium hydroxide to yield racemic mixture of (2R,5R)- and (2S,5S)-2-bromomethyl-5-methyl-1,4-dioxane.", "Step 2: Separation of the racemic mixture by fractional distillation to obtain (2R,5R)-2-bromomethyl-5-methyl-1,4-dioxane.", "Step 3: Treatment of (2R,5R)-2-bromomethyl-5-methyl-1,4-dioxane with methanol and hydrochloric acid to yield (2R,5R)-2-hydroxymethyl-5-methyl-1,4-dioxane.", "Step 4: Conversion of (2R,5R)-2-hydroxymethyl-5-methyl-1,4-dioxane to (2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane by reaction with hydrobromic acid in the presence of sodium bicarbonate.", "Step 5: Isolation of rac-(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane by extraction with diethyl ether." ] }

CAS No.

2613300-04-0

Molecular Formula

C6H11BrO2

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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